molecular formula C9H11FO B11747731 (2-Ethyl-3-fluoro-phenyl)-methanol

(2-Ethyl-3-fluoro-phenyl)-methanol

Cat. No.: B11747731
M. Wt: 154.18 g/mol
InChI Key: TXNZYMHXMJOBRT-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C9H11FO and a molecular weight of 154.2 g/mol. The compound’s unique structure, which includes an ethyl group and a fluorine atom attached to a phenyl ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-3-fluorophenyl)methanol typically involves the reaction of 2-ethyl-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled conditions, often at room temperature, to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for (2-Ethyl-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of more reduced species, although this is less common.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2-Ethyl-3-fluorophenyl)methanol can yield 2-ethyl-3-fluorobenzaldehyde or 2-ethyl-3-fluorobenzoic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2-Ethyl-3-fluorophenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethyl-3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylphenyl)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (3-Fluorophenyl)methanol: Lacks the ethyl group, leading to variations in its biological activity and applications.

    (2-Ethyl-4-fluorophenyl)methanol: The position of the fluorine atom is different, which can affect its chemical behavior and interactions.

Uniqueness

(2-Ethyl-3-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(2-ethyl-3-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5,11H,2,6H2,1H3

InChI Key

TXNZYMHXMJOBRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)CO

Origin of Product

United States

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